molecular formula C13H23ClN2O4 B2913078 Tert-butyl 4-((2-chloroacetamido)methyl)-4-hydroxypiperidine-1-carboxylate CAS No. 1823270-21-8

Tert-butyl 4-((2-chloroacetamido)methyl)-4-hydroxypiperidine-1-carboxylate

Cat. No.: B2913078
CAS No.: 1823270-21-8
M. Wt: 306.79
InChI Key: YNYCNEGADQYBGS-UHFFFAOYSA-N
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Description

Tert-butyl 4-((2-chloroacetamido)methyl)-4-hydroxypiperidine-1-carboxylate is a complex organic compound with a piperidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-((2-chloroacetamido)methyl)-4-hydroxypiperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl group and the chloroacetamido moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-((2-chloroacetamido)methyl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-((2-chloroacetamido)methyl)-4-hydroxypiperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-((2-chloroacetamido)methyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The piperidine ring structure can also interact with various receptors and enzymes, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-((2-bromoacetamido)methyl)-4-hydroxypiperidine-1-carboxylate
  • Tert-butyl 4-((2-iodoacetamido)methyl)-4-hydroxypiperidine-1-carboxylate

Uniqueness

Tert-butyl 4-((2-chloroacetamido)methyl)-4-hydroxypiperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloroacetamido group allows for selective interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

tert-butyl 4-[[(2-chloroacetyl)amino]methyl]-4-hydroxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23ClN2O4/c1-12(2,3)20-11(18)16-6-4-13(19,5-7-16)9-15-10(17)8-14/h19H,4-9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYCNEGADQYBGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CNC(=O)CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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